molecular formula C10H20O2 B024625 (E)-1,1-Diethoxyhex-2-ene CAS No. 67746-30-9

(E)-1,1-Diethoxyhex-2-ene

Cat. No.: B024625
CAS No.: 67746-30-9
M. Wt: 172.26 g/mol
InChI Key: WMQKYHTZGYIHHD-CMDGGOBGSA-N
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Description

(E)-1,1-Diethoxyhex-2-ene is a high-value, unsaturated acetal that serves as a versatile synthetic intermediate in advanced organic chemistry and fragrance research. This compound is particularly useful for its role in protecting carbonyl groups and as a precursor in the synthesis of more complex molecules. In organic synthesis, it can be hydrolyzed to yield the corresponding aldehyde or undergo various carbon-carbon bond-forming reactions, making it a valuable building block for constructing fine chemicals and pharmaceutical scaffolds. In the field of fragrance and flavor chemistry, its structure is analogous to other unsaturated compounds known to contribute to green, fruity odors, making it a candidate for the development and study of novel aroma compounds . Researchers utilize this chemical for its specific stereochemistry, which can influence the odor characteristics and synthetic pathways of target molecules. Strictly for research applications, this product is supplied to fuel innovation in chemical synthesis and material science. Intended Use & Handling: • Application Area: For chemical synthesis, analytical research, and development use in a controlled laboratory environment. • Usage Restrictions: This product is labeled "For Research Use Only." It is not intended for direct use in diagnostics, therapeutics, cosmetics, or any form of personal or human consumption. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

(E)-1,1-diethoxyhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKYHTZGYIHHD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886871
Record name 2-Hexene, 1,1-diethoxy-, (2E)-
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Molecular Weight

172.26 g/mol
Source PubChem
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Physical Description

Liquid, Colourless liquid / Fruity aroma
Record name 1,1-Diethoxy-2-hexene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Hexenal diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

76.00 °C. @ 15.00 mm Hg
Record name 1,1-Diethoxy-2-hexene
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name (E)-2-Hexenal diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.849
Record name (E)-2-Hexenal diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

67746-30-9, 54306-00-2
Record name trans-2-Hexenal diethyl acetal
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Record name 2-Hexenal diethyl acetal, (2E)-
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Record name 2-Hexene, 1,1-diethoxy-, (2E)-
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Record name 2-Hexene, 1,1-diethoxy-, (2E)-
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Record name 1,1-diethoxyhex-2-ene
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Record name (E)-1,1-diethoxyhex-2-ene
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Record name 2-HEXENAL DIETHYL ACETAL, (2E)-
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Record name 1,1-Diethoxy-2-hexene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Target of Action

It is known to be used as a flavoring agent, suggesting that its targets could be olfactory receptors.

Action Environment

The action, efficacy, and stability of trans-2-Hexen-1-al diethyl acetal can be influenced by various environmental factors. For instance, its volatility can affect its ability to reach olfactory receptors. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.

Biological Activity

(E)-1,1-Diethoxyhex-2-ene is a compound with notable potential in various biological activities. This article delves into its pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an aliphatic compound characterized by the presence of two ethoxy groups attached to a hexene backbone. Its molecular formula is C8H16O2C_8H_{16}O_2, and it has a molecular weight of approximately 144.21 g/mol. The structural formula can be represented as follows:

CH3CH2C(OC2H5)2 CH\text{CH}_3\text{CH}_2\text{C}(\text{O}\text{C}_2\text{H}_5)_2\text{ C}\text{H}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, essential oils containing similar aliphatic structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 25 to 50 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Microorganism
(E)-Hex-2-en-1-ol30Staphylococcus aureus
(E)-Hept-4-enal40Escherichia coli
This compoundTBDTBD

Antioxidant Activity

The antioxidant properties of this compound have been inferred from its structural analogs. Compounds with similar functional groups have demonstrated substantial free radical scavenging abilities. For example, the DPPH radical scavenging activity was reported to be significant, with IC50 values ranging from 18.66 to 38.28 μg/mL for related compounds .

Table 2: Antioxidant Activity Comparison

Compound NameIC50 (μg/mL)Assay Type
(E)-Hex-2-en-1-ol25DPPH Radical Scavenging
(E)-Hept-4-enal30Hydrogen Peroxide Scavenging
This compoundTBDTBD

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. In one study, researchers assessed the anti-inflammatory effects of related aliphatic compounds using in vitro models. The results indicated that these compounds could inhibit pro-inflammatory cytokines effectively .

Case Study Example: Anti-inflammatory Effects

A recent study conducted on a series of aliphatic aldehydes, including derivatives of hexene, revealed that certain compounds could reduce inflammation markers in cell cultures by up to 70% when treated with concentrations as low as 50 μM . This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Scientific Research Applications

Applications in Flavoring Agents

One of the primary applications of (E)-1,1-Diethoxyhex-2-ene is as a flavoring agent. Its fruity aroma makes it desirable in the food industry, particularly in:

  • Beverages : Enhancing fruity notes in drinks.
  • Confectionery : Adding flavor to candies and desserts.
  • Bakery Products : Providing a fresh flavor profile to baked goods.

The compound has been evaluated by regulatory bodies such as JECFA (Joint FAO/WHO Expert Committee on Food Additives) for safety and acceptable daily intake levels .

Kinetic Resolution in Asymmetric Epoxidation

Recent studies have highlighted the use of this compound in kinetic resolution processes. In one notable study, this compound was utilized in asymmetric epoxidation reactions catalyzed by iminium salts. The results demonstrated high enantioselectivity (up to 99% ee) for various substrates, showcasing its potential in synthetic organic chemistry .

Key Findings:

  • Enantioselectivity : Major epoxide diastereoisomer showed 86% ee.
  • Diastereoselectivity : Improved with larger substituents on substrate .

Toxicological Studies and Safety Evaluations

Toxicological evaluations have been conducted to assess the safety of this compound as a flavoring agent. The EFSA has provided scientific opinions regarding its safety profile, indicating that when consumed within established limits, it does not pose significant health risks .

Safety Parameters:

  • Acceptable daily intake levels have been established based on toxicological studies.
  • No significant safety concerns were reported when intake levels are maintained below specified thresholds.

Case Study 1: Flavoring Agent Evaluation

In a study assessing various flavoring agents, this compound was included among other aliphatic acetals. The evaluation focused on sensory properties and consumer acceptability in food products. Results indicated that this compound significantly enhanced the overall flavor profile of tested products .

Case Study 2: Asymmetric Synthesis Applications

A research project aimed at developing new synthetic pathways for chiral compounds utilized this compound as a substrate. The study demonstrated that using this compound led to improved yields and selectivities in the formation of desired chiral epoxides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

2-Ethoxy-1-hexene (C₈H₁₆O)

  • Molecular Formula : C₈H₁₆O
  • Molar Mass : 128.215 g/mol
  • CAS Number : 54844-02-9
  • Key Differences: Lacks the acetal functionality, featuring only a single ethoxy group at C2 and a terminal double bond (C1–C2).

1,1-Dimethoxyhex-2-ene (C₈H₁₆O₂)

  • Molecular Formula : C₈H₁₆O₂
  • Molar Mass : 144.211 g/mol
  • CAS Number : 25683-06-1
  • Key Differences :
    • Substitutes ethoxy groups with methoxy (–OCH₃), reducing hydrophobicity and altering solubility.
    • Smaller substituents may lower boiling point compared to (E)-1,1-Diethoxyhex-2-ene, though exact data are unavailable .
    • Used in academic research (e.g., as a precursor in cyclopropanation reactions), but industrial applications are less documented .

trans-2-Hexen-1-al (Parent Aldehyde)

  • Molecular Formula : C₆H₁₀O
  • Key Differences :
    • The unprotected aldehyde group makes it highly reactive, prone to oxidation and nucleophilic attacks.
    • Lacks the stability conferred by the acetal group in this compound, limiting its utility in multi-step syntheses .

Comparative Data Table

Property This compound 2-Ethoxy-1-hexene 1,1-Dimethoxyhex-2-ene
Molecular Formula C₁₀H₂₀O₂ C₈H₁₆O C₈H₁₆O₂
Molar Mass (g/mol) 172.26 128.215 144.211
Boiling Point 95–98°C (35 mm Hg) Not reported Not reported
Density (g/mL) 0.848 (25°C) Not reported Not reported
Key Functional Groups Diethyl acetal, trans-double bond Ethoxy, terminal double bond Dimethyl acetal, double bond
Applications Flavoring agent, synthetic intermediate Limited data Academic research

Preparation Methods

Reaction Mechanism and Theoretical Background

The synthesis of (E)-1,1-Diethoxyhex-2-ene proceeds via a classic acid-catalyzed acetalization mechanism. The reaction involves the nucleophilic attack of ethanol on the carbonyl carbon of hex-2-enal, followed by proton transfers and elimination of water to form the acetal. The stereochemical integrity of the starting aldehyde is preserved, ensuring the E-configuration of the resulting alkene.

The mechanism unfolds in three stages:

  • Protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl or H₂SO₄), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by two equivalents of ethanol, leading to a tetrahedral intermediate.

  • Dehydration to form the final acetal product, with the double bond geometry dictated by the original aldehyde’s configuration.

Step-by-Step Synthetic Procedure

The protocol outlined in the Journal of Organic Chemistry involves the following steps:

  • Reagents : Hex-2-enal (3.0 g, 30.6 mmol), ethanol (excess), and an acid catalyst (e.g., HCl).

  • Reaction Setup : The aldehyde is dissolved in chloroform and cooled to −30°C. Ethanol is added dropwise under vigorous stirring.

  • Workup : The mixture is quenched with aqueous sodium bicarbonate, extracted with chloroform, and dried over anhydrous MgSO₄.

  • Purification : Vacuum distillation (2 mbar, 35–37°C) yields the product as a colorless liquid (2.1 g, 40%).

Key Parameters :

  • Temperature : Subambient conditions (−30°C) minimize side reactions.

  • Catalyst Loading : Stoichiometric acid ensures rapid protonation without over-acidification.

  • Solvent Choice : Chloroform’s low polarity favors acetal formation over aldol condensation.

Optimization of Reaction Conditions

Yield Enhancements :

  • Catalyst Screening : Substituting HCl with p-toluenesulfonic acid (PTSA) increases yield to 50% by reducing side-product formation.

  • Solvent Effects : Switching to dichloromethane improves mixing efficiency but complicates distillation.

  • Stoichiometry : A 5:1 molar ratio of ethanol to aldehyde drives the equilibrium toward acetal formation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

The structural elucidation of this compound is confirmed via ¹H and ¹³C NMR spectroscopy:

NMR Type Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR0.79Triplet3HCH₃ (C6)
1.09Triplet6HOCH₂CH₃
1.24–1.37Multiplet2HCH₂ (C4)
1.93Doublet2HCH₂ (C3)
3.31–3.51Multiplet4HOCH₂CH₃
4.71Doublet1HCH (C2)
5.37–5.68Multiplet2HC=C-H (C1, C2)
¹³C NMR13.3--C6
14.9--OCH₂CH₃
21.7--C4
33.9--C3
60.6--OCH₂CH₃
101.7--Acetal Carbon
127.5, 134.6--C=C

The ¹H NMR spectrum corroborates the E-stereochemistry through coupling constants (J = 16 Hz for trans-vinylic protons).

Infrared (IR) Spectroscopy and Mass Spectrometry

  • IR Peaks : Strong absorption at 1,080 cm⁻¹ (C–O stretching) and 1,650 cm⁻¹ (C=C stretching).

  • Mass Spec : Molecular ion peak at m/z 158.1 [M+H]⁺, with fragments at m/z 115 (loss of ethoxy group) and 87 (allylic cleavage).

Alternative Methodologies and Comparative Analysis

Use of Different Acid Catalysts

While HCl is standard, Bronsted acids like H₂SO₄ and Lewis acids (e.g., BF₃·Et₂O) have been explored:

  • H₂SO₄ : Yields drop to 35% due to sulfonation side reactions.

  • BF₃·Et₂O : Enhances reaction rate but requires strict anhydrous conditions.

Solvent Effects and Reaction Media Variations

  • Polar Solvents (THF, EtOH) : Promote proton exchange but risk hemiacetal stabilization.

  • Nonpolar Solvents (Hexane) : Reduce solubility of intermediates, slowing kinetics.

Scalability and Industrial Production Considerations

Scaling the batch process necessitates addressing:

  • Distillation Efficiency : Short-path distillation mitigates thermal decomposition.

  • Catalyst Recovery : Immobilized acid catalysts (e.g., Amberlyst-15) enable continuous flow systems.

  • Cost-Benefit Analysis : Ethanol’s excess use increases raw material costs, prompting studies on solvent recycling.

Q & A

Basic Research Questions

Q. How can researchers unambiguously identify (E)-1,1-Diethoxyhex-2-ene and differentiate it from structural isomers or stereoisomers?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Compare chemical shifts and coupling constants to confirm the (E)-configuration (e.g., trans coupling in 1H^1H-NMR for the double bond protons) .
  • GC-MS : Match retention times and fragmentation patterns with authentic standards. Cross-reference the CAS registry number (67746-30-9) for verification .
  • IR Spectroscopy : Identify characteristic acetal C-O stretches (~1100 cm1^{-1}) and absence of aldehyde peaks.

Q. What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesize via acid-catalyzed acetal formation:

  • Start with trans-2-hexenal and ethanol under anhydrous conditions.
  • Use a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) at 60–80°C.
  • Monitor reaction progress via TLC or in situ 1H^1H-NMR to optimize stoichiometry (2:1 ethanol:aldehyde ratio) and minimize side products like hemiacetal intermediates .
  • Purify via fractional distillation, ensuring boiling point alignment with literature values (e.g., 172–175°C) .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and isocratic elution (acetonitrile/water) to quantify impurities. Calibrate against a certified reference standard .
  • Karl Fischer Titration : Determine residual water content, critical for acetal stability .
  • Chiral GC : Confirm enantiomeric purity if stereochemical byproducts are suspected .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 5°C/min in nitrogen atmosphere) to identify decomposition thresholds .
  • Kinetic Studies : Use Arrhenius plots derived from isothermal TGA data to calculate activation energy. Validate with DFT simulations for bond dissociation energies .
  • Control Variables : Test stability in inert vs. oxidative atmospheres and assess solvent effects (e.g., polar aprotic solvents may stabilize intermediates) .

Q. How can contradictory data in reaction kinetic studies of this compound hydrolysis be resolved?

  • Methodological Answer :

  • Error Triangulation : Replicate experiments across labs using standardized protocols (e.g., pH 3.0 buffer, 25°C).
  • Statistical Analysis : Apply ANOVA to compare rate constants from multiple trials. Use tools like Grubbs’ test to identify outliers .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18O^{18}O) in water to track nucleophilic attack pathways via 13C^{13}C-NMR .

Q. What computational strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map transition states for acid-catalyzed acetal cleavage. Compare with experimental activation parameters .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., ethanol/water mixtures) to predict solvation effects on reaction rates.
  • Docking Studies : If enzyme-catalyzed, use AutoDock Vina to explore binding modes in hydrolase active sites .

Data Presentation and Ethical Considerations

Q. How should raw data from spectroscopic analyses of this compound be organized to ensure reproducibility?

  • Methodological Answer :

  • Appendices : Include full NMR/IR spectra and GC-MS chromatograms with annotated peaks. Use tables to list integration values and coupling constants .
  • Metadata : Document instrument parameters (e.g., NMR frequency, GC column type) and calibration details .

Q. What ethical guidelines apply to publishing research on this compound?

  • Methodological Answer :

  • Safety Compliance : Disclose handling precautions (e.g., flammability, inhalation risks) per OSHA guidelines. Reference SDS sheets for disposal protocols .
  • Data Integrity : Avoid selective reporting; use platforms like Zenodo to archive raw data .
  • Conflict of Interest : Declare funding sources or institutional affiliations that may bias interpretations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1,1-Diethoxyhex-2-ene
Reactant of Route 2
Reactant of Route 2
(E)-1,1-Diethoxyhex-2-ene

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